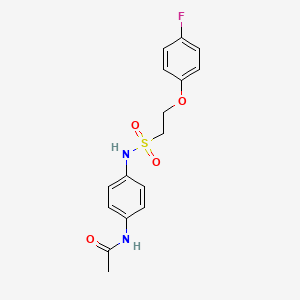
1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea, also known as BQ-123, is a peptide antagonist that selectively blocks the action of endothelin-1 (ET-1) on the endothelin A receptor (ETA). ET-1 is a potent vasoconstrictor that plays a critical role in the regulation of blood pressure, vascular tone, and cell proliferation. The ETA receptor is expressed in various tissues, including the heart, kidney, lung, and brain, and its activation has been implicated in the pathogenesis of several cardiovascular and renal disorders. BQ-123 has been extensively studied in vitro and in vivo for its potential therapeutic applications in these diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
The synthesis and chemical properties of tetrahydroquinoline derivatives, including those similar to the chemical compound , have been extensively studied. Research has explored the versatile intermediates for the preparation of a wide variety of quinazolines, emphasizing the synthetic utility of tetrahydroquinoline scaffolds in medicinal chemistry. For instance, the use of tetrahydroquinoline intermediates in the synthesis of dihydro-11bH-quino[1,2-c]quinazolines showcases the compound's role in developing novel chemical entities (Phillips & Castle, 1980). Additionally, the migratory ring expansion of metalated ureas into medium-ring nitrogen heterocycles illustrates another application in synthetic chemistry, highlighting the compound's versatility in generating complex structures (Hall et al., 2016).
Biological Activity and Pharmacological Research
Some derivatives of tetrahydroquinoline have been investigated for their antibacterial and antifungal activities. The ability to synthesize and modify the tetrahydroquinoline core structure enables the development of compounds with potential therapeutic applications. For example, the synthesis of new pyrido quinazolones and their evaluation for antimicrobial activities demonstrates the compound's potential in contributing to the development of new antimicrobial agents (Singh & Pandey, 2006).
Eigenschaften
IUPAC Name |
1-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-31-22-10-6-9-20(24(22)32-2)27-25(30)26-19-12-13-21-18(15-19)11-14-23(29)28(21)16-17-7-4-3-5-8-17/h3-10,12-13,15H,11,14,16H2,1-2H3,(H2,26,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUGLAOXZXDQAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

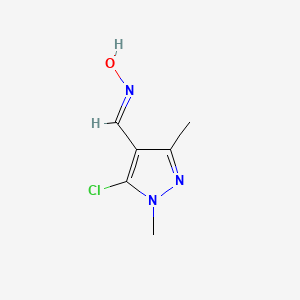

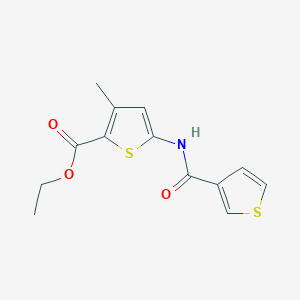

![N-[2-(trifluoromethyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2382404.png)
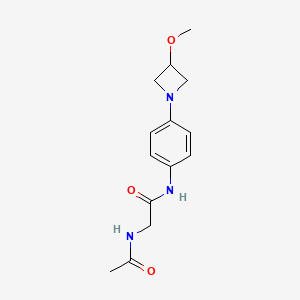
![[1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)
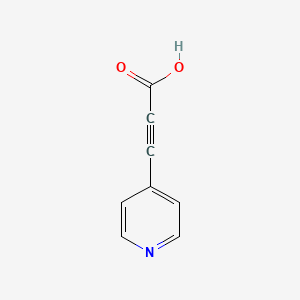

![N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide](/img/structure/B2382411.png)

![1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2382414.png)
![N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2382417.png)
